N-{2-[4-(Aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide, also known as NAPETA [], is a chemical compound identified through virtual screening as a potential inhibitor of HIV-1 reverse transcriptase (RT) []. It belongs to the class of non-nucleoside RT inhibitors (NNRTIs). While many NNRTIs are used in treating AIDS/HIV, NAPETA offers a different mechanism of action and therefore serves as a potential lead compound for developing novel anti-HIV drugs [].
NAPETA acts as a non-competitive inhibitor of the HIV-1 reverse transcriptase enzyme, specifically targeting its DNA polymerase activity []. This inhibition effectively hinders the enzyme's ability to convert viral RNA into DNA, a crucial step in HIV replication []. The mechanism differs from conventional NNRTIs. NAPETA interferes with the binding of the RT enzyme to the RNA-DNA template, a crucial step for the polymerization process []. This interference is achieved by reducing the affinity of RT for DNA [].
NAPETA exhibits potent inhibitory activity against both RNA-dependent and DNA-dependent DNA polymerase activities of HIV-1 reverse transcriptase []. The compound shows specificity towards the polymerase activity and does not affect the RNase H activity of the enzyme []. Additionally, NAPETA demonstrates inhibitory effects against drug-resistant HIV-1 RT mutants, HIV-2 RT, and other DNA polymerases []. This broad-range inhibitory activity makes NAPETA a promising candidate for further development as a novel anti-HIV drug.
CAS No.: 1345-05-7
CAS No.:
CAS No.: 480-09-1
CAS No.: 64918-85-0
CAS No.: